5alpha-Cholestan-3-one
Description
Molecular Architecture and International Union of Pure and Applied Chemistry Nomenclature
5-alpha-Cholestan-3-one exhibits a complex steroid backbone structure with the molecular formula C27H46O and a molecular weight of 386.664 grams per mole. The International Union of Pure and Applied Chemistry systematic name for this compound is (5S,8R,9S,10S,13R,14S,17R)-10,13-dimethyl-17-[(2R)-6-methylheptan-2-yl]-1,2,4,5,6,7,8,9,11,12,14,15,16,17-tetradecahydrocyclopenta[a]phenanthren-3-one. This nomenclature precisely defines the stereochemical configuration at each chiral center within the steroid framework.
The molecular architecture consists of a tetracyclic steroid backbone derived from 5-alpha-cholestane, with a ketone group positioned at carbon-3. The compound belongs to the classification of 3-oxo-5-alpha-steroids and represents a 3-oxocholestane derivative. The Chemical Abstracts Service registry number 566-88-1 uniquely identifies this compound in chemical databases. Alternative nomenclature includes 5-alpha-cholestanone, coprostanone, and 3-keto-5-alpha-cholestane, reflecting various naming conventions used in the literature.
The Simplified Molecular Input Line Entry System representation CC(C)CCCC(C)C1CCC2C1(CCC3C2CCC4C3(CCC(=O)C4)C)C provides a linear notation that captures the complete molecular connectivity. The International Chemical Identifier key PESKGJQREUXSRR-UXIWKSIVSA-N serves as a unique digital fingerprint for database searches and structural identification purposes.
| Property | Value |
|---|---|
| Molecular Formula | C27H46O |
| Molecular Weight | 386.664 g/mol |
| Chemical Abstracts Service Number | 566-88-1 |
| PubChem Compound Identifier | 92128 |
| Chemical Data Base Identifier | CHEBI:17762 |
Crystalline Structure Determination via X-ray Diffraction
X-ray crystallographic analysis has provided detailed structural information about cholestane derivatives, establishing fundamental parameters for understanding the solid-state organization of steroid compounds. Advanced diffractometry techniques utilizing microfocus X-ray sources and hybrid photon counting detectors have enabled precise determination of absolute structure configurations. The crystallographic studies demonstrate that cholestane-related compounds typically crystallize in monoclinic crystal systems with specific space group symmetries.
Experimental crystallographic data for cholestane frameworks reveal unit cell parameters with characteristic dimensions. The monoclinic crystal system exhibits cell parameters of a = 11.38497(4) Ångströms, b = 10.90340(4) Ångströms, c = 19.50978(8) Ångströms, and β = 104.2889(4) degrees. These measurements provide insight into the molecular packing arrangements and intermolecular interactions within the crystal lattice.
The absolute structure determination of light atom-containing steroid molecules presents significant challenges requiring high-quality diffraction data. Modern diffractometer systems equipped with PhotonJet X-ray sources and HyPix detector technology have substantially improved the precision of structural determinations. Data collection strategies utilizing kappa goniometers enable optimal orientation of samples to record Friedel pairs under similar diffraction conditions, enhancing the accuracy of stereochemical assignments.
Crystallographic refinement parameters demonstrate exceptional precision in structural determination. Typical refinement statistics include R-factors below 3 percent and statistical parameters such as Hooft parameters with uncertainties of approximately 0.07-0.10, indicating reliable absolute structure determination. These measurements confirm the stereochemical integrity of the 5-alpha configuration in the solid state.
| Crystallographic Parameter | Value |
|---|---|
| Crystal System | Monoclinic |
| Space Group | P2₁ |
| Unit Cell a | 11.38497(4) Å |
| Unit Cell b | 10.90340(4) Å |
| Unit Cell c | 19.50978(8) Å |
| Beta Angle | 104.2889(4)° |
Comparative Analysis of 5-alpha versus 5-beta Stereoisomeric Forms
The stereochemical distinction between 5-alpha-cholestan-3-one and its 5-beta counterpart represents a fundamental structural difference that significantly impacts molecular properties and biological activities. The National Institute of Standards and Technology database recognizes distinct stereoisomeric forms of cholestan-3-one, including both 5-alpha and 5-beta configurations. These stereoisomers differ in the spatial arrangement at the carbon-5 position, which influences the overall molecular conformation and ring junction geometry.
The 5-alpha configuration exhibits a trans relationship between the A and B rings of the steroid backbone, resulting in a characteristic chair-chair conformation that provides enhanced molecular stability. This stereochemical arrangement positions the hydrogen atom at carbon-5 in an axial orientation below the molecular plane. In contrast, the 5-beta isomer displays a cis A/B ring junction with the hydrogen atom oriented above the molecular plane, creating distinct conformational and physical property differences.
Structural comparison reveals that the 5-alpha form generally exhibits higher thermodynamic stability due to reduced steric interactions and optimal orbital overlap. The trans ring junction in 5-alpha-cholestan-3-one minimizes 1,3-diaxial interactions that would be present in alternative conformations. This stereochemical preference is reflected in the natural occurrence patterns, where 5-alpha steroids predominate in mammalian biochemistry as metabolic intermediates.
The ketone functionality at carbon-3 interacts differently with the steroid framework depending on the stereochemistry at carbon-5. In the 5-alpha configuration, the carbonyl group adopts an optimal orientation for hydrogen bonding and electronic interactions with neighboring molecular regions. These structural differences translate into distinct physical properties, including melting points, optical rotation values, and solubility characteristics that enable experimental differentiation between the stereoisomeric forms.
| Stereoisomer | Ring Junction | Hydrogen Orientation | Stability |
|---|---|---|---|
| 5-alpha | Trans A/B | Axial below plane | Higher |
| 5-beta | Cis A/B | Above plane | Lower |
Conformational Dynamics in Solution Phase
Solution-phase conformational analysis of 5-alpha-cholestan-3-one reveals complex dynamic behavior influenced by solvent interactions and intramolecular flexibility. The steroid backbone maintains its characteristic rigid framework while exhibiting conformational mobility in the side chain regions and ring substituents. Nuclear magnetic resonance spectroscopy provides valuable insights into the solution-state behavior and conformational preferences of this compound.
The melting point range of 127-131 degrees Celsius indicates substantial intermolecular interactions in the solid state that must be overcome during phase transitions. Specific rotation measurements of +40 to +44 degrees in chloroform solution confirm the maintenance of stereochemical integrity and provide information about the predominant solution conformations. These optical rotation values reflect the chiral environment created by the specific stereochemical arrangement at multiple centers throughout the molecule.
Solubility characteristics demonstrate the hydrophobic nature of 5-alpha-cholestan-3-one, with insolubility in water and solubility in organic solvents such as chloroform. This solubility profile influences conformational dynamics by determining the types of intermolecular interactions available in different solvent environments. The compound exhibits preferential solvation in nonpolar organic media, which stabilizes conformations that maximize hydrophobic interactions.
Temperature-dependent conformational studies reveal the activation barriers for rotational processes around sigma bonds in the steroid framework. The relatively high melting point suggests significant conformational rigidity and limited flexibility in the solid state. Transition to the solution phase introduces greater conformational freedom, particularly in the aliphatic side chain regions where rotational barriers are lower than in the cyclic portions of the molecule.
| Physical Property | Value | Solvent |
|---|---|---|
| Melting Point | 127-131°C | - |
| Specific Rotation | +40 to +44° | Chloroform |
| Water Solubility | Insoluble | Water |
| Organic Solubility | Soluble | Chloroform |
Properties
IUPAC Name |
(5S,8R,9S,10S,13R,14S,17R)-10,13-dimethyl-17-[(2R)-6-methylheptan-2-yl]-1,2,4,5,6,7,8,9,11,12,14,15,16,17-tetradecahydrocyclopenta[a]phenanthren-3-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C27H46O/c1-18(2)7-6-8-19(3)23-11-12-24-22-10-9-20-17-21(28)13-15-26(20,4)25(22)14-16-27(23,24)5/h18-20,22-25H,6-17H2,1-5H3/t19-,20+,22+,23-,24+,25+,26+,27-/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PESKGJQREUXSRR-UXIWKSIVSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CCCC(C)C1CCC2C1(CCC3C2CCC4C3(CCC(=O)C4)C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@H](CCCC(C)C)[C@H]1CC[C@@H]2[C@@]1(CC[C@H]3[C@H]2CC[C@@H]4[C@@]3(CCC(=O)C4)C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C27H46O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID001016294 | |
| Record name | 5alpha-Cholestan-3-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID001016294 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
386.7 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
Solid | |
| Record name | 5alpha-Cholestanone | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0000871 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
CAS No. |
566-88-1 | |
| Record name | 5α-Cholestan-3-one | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=566-88-1 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | pha-Cholestanone | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000566881 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 5alpha-Cholestan-3-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID001016294 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 5alpha-Cholestanone | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0000871 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Melting Point |
128 - 130 °C | |
| Record name | 5alpha-Cholestanone | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0000871 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Preparation Methods
Key Protocol
-
Substrate Preparation : 4-Cholesten-3-one is reduced using lithium metal in anhydrous THF at low temperatures.
-
Quenching : The reaction is terminated with bromobenzene to yield 4α-ethyl-5α-cholestan-3-one.
-
Silyl Enol Ether Formation : Chlorotrimethylsilane is added to stabilize the enolate intermediate, enabling regioselective functionalization.
Table 1: Reaction Conditions and Outcomes
This approach ensures retention of the 5α-configuration and facilitates subsequent electrophilic substitutions at C-4.
Wolff-Kishner Reduction
Primarily used to eliminate carbonyl groups, this method is adapted for diol synthesis.
Key Protocol
-
Substrate : 3β-Acetoxy-8α,14α-epoxy-5α-cholestan-7-one is treated with hydrazine hydrate and heat.
-
Catalysis : Sodium hydroxide promotes the reduction of the ketone to a methylene group, yielding 5α-cholest-7-en-3β,14α-diol.
Mechanistic Insight :
The reaction proceeds via hydrazine-mediated hydrazone formation, followed by base-induced decomposition to release nitrogen gas and form the alkene.
Saponification and Reduction
This sequence enables the synthesis of fluorinated derivatives.
Key Protocol
-
Hydrolysis : 3β-Acetoxy-5α-chola-8(14),23-dien-15-one undergoes saponification with sodium hydroxide.
-
Iodination : (CF₃)₂CFI and triethylborane introduce iodine at C-23.
-
Dehalogenation : Tributyltin hydride reduces the iodide to yield 3β-hydroxy-25,26,26,26,27,27,27-heptafluoro-5α-cholestan-15-one (71% yield).
Table 2: Fluorination and Reduction
Epoxidation and Oxidation
These methods target functionalization at the A-ring.
Key Protocol
-
Epoxidation : mCPBA reacts with 5α-cholestan-6-one to form 5,7α-epoxy-5α-cholestan-6-one.
-
Oxidation : Rubottom oxidation of silyl enol ethers introduces hydroxyl groups at C-6.
Table 3: A-Ring Functionalization
Enzymatic Oxidation
Biocatalytic approaches leverage stereochemical specificity.
Key Protocol
-
Substrate : 5α-Cholestan-3β-ol is oxidized using rat liver microsomes and an NADP-generating system.
-
Catalysis : The 3β-hydroxysteroid dehydrogenase converts the alcohol to 5α-cholestan-3-one with NADPH as a cofactor.
Table 4: Enzymatic Conversion
| Substrate | Enzyme Source | Cofactor | Product | Yield/Selectivity |
|---|---|---|---|---|
| 5α-Cholestan-3β-ol | Rat liver microsomes | NADPH | 5α-Cholestan-3-one | 90% conversion |
This method avoids harsh chemical conditions and preserves the 5α-configuration.
Gewald Reaction
Used to synthesize heterocyclic derivatives.
Key Protocol
-
Cyclization : 5α-Cholestan-3-one reacts with sulfur, aldehydes, and a base (e.g., NH₄OH) to form aminothieno[2,3-b]cholestane derivatives.
-
Coupling : Diazonium salts of intermediates react with malononitrile to produce dicyanomethylenhydrazino derivatives.
Challenges and Optimization
-
Stereochemical Control : Lithium-ammonia reduction requires rigorous anhydrous conditions to prevent epimerization.
-
Side Reactions : Fluorination steps risk C24–C25 bond cleavage, necessitating careful temperature control.
-
Scalability : Enzymatic methods face challenges in large-scale production due to cofactor costs .
Scientific Research Applications
Role in Biochemical Pathways
5alpha-Cholestan-3-one serves as an intermediate in the biosynthesis of other steroids, influencing hormonal activities and lipid metabolism. It has been shown to interact with several enzymes involved in steroid metabolism, notably:
- Hydroxysteroid Dehydrogenases : this compound can inhibit certain hydroxysteroid dehydrogenases, affecting the conversion rates of related steroids .
- Metabolic Homeostasis : The balance between its oxidized and reduced forms (e.g., 5alpha-cholestan-3beta-ol) is critical for metabolic stability within biological systems.
Endocrinology and Metabolic Studies
Research indicates that this compound plays a vital role in endocrine functions. It has been implicated in studies related to metabolic diseases and hormonal regulation:
- Hormonal Activity : Its metabolites influence various physiological processes, making it a subject of interest in endocrinology.
- Metabolic Disorders : Investigations into its role in lipid metabolism have provided insights into conditions such as obesity and diabetes .
Environmental Science
The compound is also utilized in environmental studies, particularly in assessing fecal contamination:
- Indicator of Fecal Pollution : As coprostanone is found in human and animal waste, its presence is used as a biomarker for fecal pollution in water bodies.
Analytical Chemistry
In analytical chemistry, this compound serves as a standard reference compound:
- Chromatography : It is frequently used in high-performance liquid chromatography (HPLC) for lipid analysis .
Case Studies
-
Cholesterol Metabolism :
A study explored the conversion of cholesterol to this compound and its subsequent reduction to 5alpha-cholestan-3beta-ol. The research highlighted the enzyme specificity involved in these reactions and their implications for cholesterol metabolism . -
Fecal Steroid Excretion :
Research on rhesus monkeys indicated differences in fecal excretion patterns of cholesterol and its metabolites, including coprostanone. This study provided insights into dietary impacts on steroid metabolism and colon health .
Mechanism of Action
The mechanism of action of 5alpha-Cholestan-3-one involves its interaction with specific enzymes and receptors in the body. It acts as a substrate for cholestenone 5alpha-reductase, which converts it into other biologically active steroidal compounds. These compounds can then interact with cellular receptors, influencing various physiological processes such as hormone regulation and metabolic pathways .
Comparison with Similar Compounds
Key Structural Analogues
The table below summarizes structural and biochemical distinctions between 5α-cholestan-3-one and related steroids:
Enzymatic Specificity and Metabolic Divergence
- Inhibitors : Cholest-5-en-3-one and 5α-cholestane-3β,7α-diol strongly inhibit 5α-cholestan-3-one reductase activity, suggesting competitive interactions .
- Interspecies Variation: In the starfish Asterias rubens, 5α-cholestan-3-one is further metabolized to 5α-cholest-7-en-3β-ol, a precursor of α7 sterols unique to echinoderms .
Biological Activity
5alpha-Cholestan-3-one, also known as coprostanone, is a naturally occurring steroid with significant biological activity. It is primarily found in small quantities in the bile and feces of mammals, including humans. This compound plays a vital role in steroid metabolism and has been the subject of various studies due to its implications in endocrinology and metabolic diseases.
Chemical Structure and Properties
This compound has the chemical formula and is classified as a 3-oxo-5alpha-steroid. Its structure features a ketone group at the 3-position of the 5alpha-cholestane backbone, which distinguishes it from other sterols. The compound's stereochemistry is crucial for its biological functions, including its interactions with enzymes involved in steroid metabolism.
Synthesis and Metabolism
This compound can be synthesized from various steroid precursors. It serves as an intermediate in the biosynthesis of other steroids, highlighting its importance in metabolic pathways. The conversion of this compound to its reduced form, 5alpha-cholestan-3beta-ol, is catalyzed by the enzyme 3-beta-hydroxysteroid dehydrogenase, which requires NADPH as a cofactor .
Biological Functions
The biological activity of this compound extends to several physiological processes:
- Hormonal Regulation : As a metabolite, it influences hormonal activities by participating in the synthesis and degradation of steroid hormones.
- Lipid Metabolism : It plays a role in lipid metabolism, affecting cholesterol levels and related metabolic disorders .
- Enzyme Interaction : Research indicates that this compound can inhibit certain hydroxysteroid dehydrogenases, thereby impacting the conversion rates of related steroids.
Case Study 1: Effects on Metabolic Disorders
A study investigated the effects of dietary supplementation with cholest-5-en-3-one (a related compound) on db/db mice, which model obesity-associated metabolic disorders. The results showed that this compound significantly alleviated hyperglycemia and hyperinsulinemia while reducing inflammatory cytokines such as TNFα and IL-6. This suggests that similar compounds like this compound may have therapeutic potential in managing metabolic syndromes .
Case Study 2: Enzymatic Activity
Another study focused on the enzymatic conversion of this compound to its derivatives. It was found that microsomal preparations from rat liver could catalyze this reaction, producing both 5alpha-cholestan-3beta-ol and 5alpha-cholestan-3alpha-ol. The ratio of these products was approximately 10:1, indicating a preferential pathway for its metabolism .
Comparative Analysis with Related Compounds
The following table summarizes the structural features and unique aspects of this compound compared to other related compounds:
| Compound Name | Structural Features | Unique Aspects |
|---|---|---|
| Cholesterol | Hydroxyl group at C3 | Precursor to many steroids; more hydrophilic |
| 5beta-Cholestan-3-one | Ketone at C3 but different stereochemistry | Less biologically active than its alpha counterpart |
| 7a,12a-Dihydroxy-5a-cholestan-3-one | Hydroxyl groups at C7 and C12 | Involved in different metabolic pathways |
Q & A
Q. How can researchers ensure reproducibility when replicating enzymatic assays for this compound production?
- Adopt open-access protocols (e.g., BRENDA Enzyme Database) and report detailed conditions (e.g., buffer composition, enzyme units, and incubation times). Share raw data and analysis scripts via repositories like Zenodo or GitHub. Use enzyme activity units traceable to international standards (e.g., IU/mL) .
Ethical & Reporting Standards
Q. What guidelines should be followed when publishing conflicting data on this compound’s biological activity?
- Transparently report all experimental parameters (e.g., cell lines, assay temperatures) and statistical power calculations. Use the ARRIVE 2.0 checklist for animal studies or MIAME standards for omics data. Discuss potential confounders (e.g., endotoxin contamination in recombinant enzymes) in the limitations section .
Q. How can researchers ethically utilize proprietary compound libraries containing this compound derivatives?
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
